Chloroprocaine Hydrochloride

Catalog No.
S523530
CAS No.
3858-89-7
M.F
C13H20Cl2N2O2
M. Wt
307.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloroprocaine Hydrochloride

Chloroprocaine hydrochloride (CAS 3858-89-7) is an ultra-short-acting ester anesthetic offering rapid onset (7 min) and fast plasma clearance via pseudocholinesterase, avoiding accumulation. It is 4-5x faster hydrolyzed than procaine, ensuring low systemic toxicity and fetal safety in obstetric epidurals. Key advantages: • Preferred API for emergency C-section epidural extensions, safe even during acidosis. • Enables rapid discharge in day-case surgery due to 40-60 min duration. • Used as a baseline substrate in esterase activity assays. Procure this high-purity API with analytical documentation for immediate formulation or research.

CAS Number

3858-89-7

Product Name

Chloroprocaine Hydrochloride

IUPAC Name

2-(diethylamino)ethyl 4-amino-2-chlorobenzoate;hydrochloride

Molecular Formula

C13H20Cl2N2O2

Molecular Weight

307.21 g/mol

InChI

InChI=1S/C13H19ClN2O2.ClH/c1-3-16(4-2)7-8-18-13(17)11-6-5-10(15)9-12(11)14;/h5-6,9H,3-4,7-8,15H2,1-2H3;1H

InChI Key

SZKQYDBPUCZLRX-UHFFFAOYSA-N

Synonyms

Chloroprocaine Hcl; 3858-89-7; CHEBI:3637; UNII-LT7Z1YW11H; 2-Diethylaminoethyl 4-amino-2-chlorobenzoate hydrochloride

Canonical SMILES

CCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)Cl.Cl

The exact mass of the compound Chloroprocaine hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - para-Aminobenzoates - Supplementary Records. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥99%

Package Size

10 mg, 50 mg, 500 mg

Chloroprocaine hydrochloride is a short-acting ester-type local anesthetic characterized by its rapid onset and exceptionally fast clearance. Structurally, it is the 2-chloro derivative of procaine, a modification that significantly increases its susceptibility to hydrolysis by plasma pseudocholinesterase [1]. In procurement and formulation contexts, this compound is selected over standard amide or un-chlorinated ester anesthetics when the application demands an ultra-short duration of action, rapid systemic elimination, and minimal risk of accumulation [2]. Its specific pharmacokinetic profile makes it a critical active pharmaceutical ingredient (API) for specialized surgical, obstetric, and outpatient anesthesia formulations where prolonged motor block or systemic toxicity must be strictly avoided.

Procurement Fit

USP pharmacopoeial-grade active pharmaceutical ingredientCompendial quality specification context
Amino-ester local anesthetic with rapid plasma esterase hydrolysisSupports short-duration anesthesia research workflows
Supplied as sterile injection formulation for research and compoundingInjectable route; ophthalmic formulation development reported

Substituting chloroprocaine hydrochloride with generic in-class alternatives like procaine or lidocaine fundamentally alters the formulation's metabolic and safety profile. Generic amide anesthetics, such as lidocaine, rely on hepatic metabolism, resulting in significantly longer plasma half-lives and a higher risk of systemic accumulation or fetal ion trapping in obstetric applications [1]. Conversely, while procaine is also an ester, the absence of the 2-chloro substitution means it is hydrolyzed up to 4 to 5 times more slowly than chloroprocaine, increasing the duration of systemic exposure and reducing its anesthetic potency [2]. For buyers formulating rapid-turnaround anesthetics, failing to specify chloroprocaine compromises the strict pharmacokinetic boundaries required for ultra-short-acting applications.

Substitution Risk

Chloroprocaine HCl vs. Procaine Recovery-kinetics endpoint contextDischarge-timeline endpoints reported as shorter for chloroprocaine; recovery profiles may not transfer directly.
Chloroprocaine HCl vs. Prilocaine Motor-block regression endpoint contextMotor-recovery and sensory-block timelines may differ; class substitution requires endpoint review.
Chloroprocaine HCl vs. Lidocaine Neurologic endpoint profile contextReported TNS-incidence endpoint context differs; lidocaine spinal use carries distinct TNS risk profile.
Chloroprocaine HCl vs. Bupivacaine (low-dose) Ambulation-endpoint meta-analysis contextAmbulation and discharge endpoints reported as differing; amide-ester class mismatch limits direct interchange.

Plasma Hydrolysis Rate and Clearance Kinetics

The defining chemical advantage of chloroprocaine is its rapid degradation by plasma pseudocholinesterase, driven by the electron-withdrawing 2-chloro group on its benzene ring. Quantitative pharmacokinetic studies demonstrate that the in vitro plasma half-life of chloroprocaine in adults is exceptionally short, measuring approximately 21 to 25 seconds [1]. In direct comparison, the un-chlorinated analog procaine is hydrolyzed 3.5 to 5 times more slowly, while amide comparators like lidocaine require hepatic clearance and exhibit half-lives measured in hours [2]. This rapid hydrolysis directly limits systemic toxicity and ensures that the active compound is cleared almost immediately upon entering the bloodstream.

Evidence DimensionPlasma hydrolysis rate / In vitro plasma half-life
Target Compound DataChloroprocaine: 21 ± 2 seconds (males) to 25 ± 1 seconds (females)
Comparator Or BaselineProcaine: Hydrolyzed 3.5 to 5 times slower; Lidocaine: Hepatic metabolism (hours)
Quantified Difference350% to 500% faster hydrolysis rate compared to baseline procaine
ConditionsIn vitro plasma cholinesterase assay

This ultra-fast clearance dictates the selection of chloroprocaine for formulations where systemic accumulation or prolonged post-procedural block is unacceptable.

Spinal CP vs. Procaine: Discharge Readiness
Head-to-head
Chloroprocaine 30 mg: ambulation 103 ± 12 min vs. procaine 80 mg: 151 ± 26 min; 48-min difference, p = 0.0003
Reported discharge-timeline endpoint context
Crossover study; N = 8 volunteers; intrathecal route

Epidural Onset Time for Surgical Anesthesia

Chloroprocaine hydrochloride exhibits a highly favorable onset profile for rapid-intervention formulations. In randomized clinical trials comparing the activation of epidural analgesia, formulations utilizing 1.5% chloroprocaine achieved adequate surgical analgesia faster than standard lidocaine regimens. Specifically, the median time to adequate analgesia was 7.0 minutes for chloroprocaine, compared to 12.0 minutes for 1% lidocaine [1]. Other comparative models have shown chloroprocaine onset times as fast as 3 to 5 minutes, contrasting with the 10 to 12 minutes typically required for lidocaine with epinephrine [2].

Evidence DimensionMedian time to adequate epidural analgesia
Target Compound DataChloroprocaine (1.5%): 7.0 minutes (95% CI: 6.2-7.8 min)
Comparator Or BaselineLidocaine (1%): 12.0 minutes (95% CI: 10.9-13.1 min)
Quantified Difference41.6% reduction in onset time
ConditionsEpidural administration for labor analgesia activation

Faster onset times make chloroprocaine a highly effective API for emergency obstetric and surgical formulations requiring immediate clinical effect.

Spinal CP vs. Prilocaine: Motor Recovery & Discharge
Head-to-head
Motor recovery median 60 min (CP 40 mg) vs. 75 min (prilocaine 40 mg), p = 0.004; discharge 57 min earlier, p < 0.001
Reported motor-recovery and discharge endpoint context
Double-blind RCT; N = 150; ambulatory knee arthroscopy

Anesthetic Potency and Systemic Toxicity Ratio

The structural halogenation of procaine to form chloroprocaine not only accelerates metabolism but also enhances receptor affinity. Clinical and pharmacological evaluations indicate that chloroprocaine possesses roughly twice the anesthetic potency of procaine [1]. Despite this increased potency, the rapid plasma hydrolysis ensures that its systemic toxicity remains low, often cited as half the associated toxicity of procaine in clinical contexts [2]. This quantifiable potency-to-toxicity ratio allows formulators to utilize higher concentrations (e.g., 2% or 3% solutions) without proportionally increasing the risk of severe cardiovascular or central nervous system adverse events.

Evidence DimensionAnesthetic potency vs. systemic toxicity
Target Compound DataChloroprocaine: 2x potency of procaine, with significantly reduced clinical toxicity half-life
Comparator Or BaselineProcaine: 1x baseline potency, slower clearance
Quantified Difference100% increase in potency combined with a 4-5x faster clearance rate
ConditionsStandard clinical pharmacological profiling

Enables the procurement and formulation of high-concentration local anesthetics that deliver profound block depth without breaching systemic safety thresholds.

CP vs. Bupivacaine: Meta-Analysis Ambulation
Cross-study comparable
Pooled mean difference: ambulation 84.6 min earlier (p < 0.001); discharge 88.6 min earlier (p < 0.001)
Reported ambulation-endpoint meta-analysis context
Systematic review; multiple RCTs; spinal anesthesia
CP vs. Lidocaine: TNS Incidence
Head-to-head
TNS incidence: CP 0/8 (0%) vs. lidocaine 7/8 (87.5%); p = 0.0004
Reported TNS-incidence endpoint context
Volunteer study; preservative-free spinal formulation
USP Monograph Specifications
Supporting evidence
Assay 98.0–102.0%; 4-amino-2-chlorobenzoic acid ≤0.625%; loss on drying ≤1.0%; residue on ignition ≤0.2%
Supports compendial quality specification review
USP official monograph; compendial release testing context
Ophthalmic Gel Formulation Patent
Supporting evidence
Topical gel: 2–4% chloroprocaine HCl with hydroxyethyl cellulose stabilizer; pH 2.8–3.8
Reported ophthalmic formulation development context
Patent disclosure; enables topical surface anesthesia research

Ultra-Short-Acting Obstetric Anesthesia Formulations

Due to its rapid plasma hydrolysis and lack of fetal ion trapping, chloroprocaine is utilized as the primary API for emergency epidural extensions in obstetrics, ensuring fetal safety even during acidosis [1].

Ambulatory and Outpatient Surgical Solutions

The fast onset (7 mins) and short duration (40-60 mins) make it highly suitable for formulating anesthetics used in day-case surgeries, facilitating rapid patient ambulation and discharge[2].

Pharmacokinetic Reference Standards for Esterase Activity

Because of its precise and rapid degradation by pseudocholinesterase, chloroprocaine serves as a reliable baseline substrate in biochemical assays evaluating plasma esterase function or screening esterase inhibitors[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Knee arthroscopy anesthesia research
Motor-recovery endpoint profile
Discharge-timeline endpoint review
Short-duration spinal anesthesia studies
Ambulation-endpoint context
Recovery-endpoint validation against comparator class
Spinal neurotoxicity endpoint research
TNS-incidence endpoint context
Neurologic endpoint monitoring and comparator review
Ophthalmic surface anesthesia formulation research
Topical gel stability context
Ophthalmic delivery and formulation compatibility review

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

306.0901833 Da

Monoisotopic Mass

306.0901833 Da

Heavy Atom Count

19

Appearance

Solid powder

Melting Point

177.0 °C

UNII

LT7Z1YW11H

Related CAS

133-16-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Peripheral nerve block (local anaesthesia by perineural injection)
Ocular surface anaesthesia
Epidural anaesthesia
Intrathecal anaesthesia

Pharmacology

Chloroprocaine Hydrochloride is a synthetic, aminoester, local, anesthetic agent. At the injection site, chloroprocaine hydrochloride acts by inhibiting sodium influx through binding to specific membrane sodium ion channels in the neuronal cell membranes, restricting sodium permeability, and blocking nerve impulse conduction. This leads to a loss of sensation. Chloroprocaine hydrochloride is short-acting due to rapid hydrolysis by pseudocholinesterase into para-aminobenzoic acid in plasma.

MeSH Pharmacological Classification

Anesthetics, Local

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

3858-89-7

Metabolism Metabolites

Chloroprocaine is rapidly metabolized in plasma by hydrolysis of the ester linkage by pseudocholinesterase. Route of Elimination: Chloroprocaine is rapidly metabolized in plasma by hydrolysis of the ester linkage by pseudocholinesterase. Urinary excretion is affected by urinary perfusion and factors affecting urinary pH. Half Life: 21 +/- 2 seconds

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
1: Columb MO, Lyons G, Naughton NN, Becton WW. Determination of the minimum local
analgesic concentration of epidural chloroprocaine hydrochloride in labor. Int J
Obstet Anesth. 1997 Jan;6(1):39-42. PubMed PMID: 15321309.


2: Menon G, Norris B, Webster J. Simultaneous determination of chloroprocaine
hydrochloride and its degradation product 4-amino-2-chlorobenzoic acid in bulk
drug and injection solutions by high-performance liquid chromatography. J Pharm
Sci. 1984 Feb;73(2):251-3. PubMed PMID: 6707895.


3: Scott DB. Chloroprocaine hydrochloride and obstetric analgesia. Anaesthesia.
1980 May;35(5):518. PubMed PMID: 7396160.


4: Allen PR, Johnson RW. Extradural analgesia in labour. A comparison of
2-chloroprocaine hydrochloride and bupivacaine hydrochloride. Anaesthesia. 1979
Oct;34(9):839-43. PubMed PMID: 532919.


5: TRAVIN MS. USE OF 2-CHLOROPROCAINE HYDROCHLORIDE AS AN ANESTHETIC AGENT FOR
ORAL SURGERY: CLINCIAL IMPRESSIONS. J Oral Ther Pharmacol. 1965 May;1:637-40.
PubMed PMID: 14292260.


6: KRUMPERMAN LW, MESCHTER SC, CLOSE EL, WESTER MR, ERICKSON JC, STRENGE HJ.
Transdural diffusion of 2-chloroprocaine hydrochloride in man. Anesth Analg. 1960
Jan-Feb;39:55-8. PubMed PMID: 14412260.


7: WALL B. The use of chloroprocaine hydrochloride (nesacaine) for topical
anesthesia in the genitourinary tract. J Urol. 1959 Jul;82(1):168-70. PubMed
PMID: 13665829.


8: ORBACH EJ. Chloroprocaine hydrochloride: clinical evaluation in office
surgery. Am Pract Dig Treat. 1959 Feb;10(2):231-4. PubMed PMID: 13627399.


9: CHLOROPROCAINE hydrochloride. J Am Med Assoc. 1957 Jan 5;163(1):38-9. PubMed
PMID: 13376341.


10: COLAVINCENZO JW, FOLDES FF, MCNALL PG, FRIDAY RH. The use of 2-chloroprocaine
hydrochloride for epidural block in outpatients. Pa Med J. 1956 Mar;59(3):338-40.
PubMed PMID: 13297535.

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